2,3-Difluorobenzonitrile

Catalog No.
S594262
CAS No.
21524-39-0
M.F
C7H3F2N
M. Wt
139.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzonitrile

CAS Number

21524-39-0

Product Name

2,3-Difluorobenzonitrile

IUPAC Name

2,3-difluorobenzonitrile

Molecular Formula

C7H3F2N

Molecular Weight

139.1 g/mol

InChI

InChI=1S/C7H3F2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H

InChI Key

GKPHNZYMLJPYJJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)C#N

Synonyms

2,3-difluorobenzonitrile

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C#N

The exact mass of the compound 2,3-Difluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Difluorobenzonitrile (CAS 21524-39-0) is a highly reactive, liquid-state fluorinated building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. Characterized by an electron-withdrawing nitrile group that strongly activates the adjacent ortho-fluorine (C2) for nucleophilic aromatic substitution (SNAr), it allows for efficient, transition-metal-free coupling reactions . Unlike many of its structural isomers, 2,3-difluorobenzonitrile remains a liquid at standard ambient temperatures, making it highly advantageous for continuous flow manufacturing and automated metering. Its unique 1,2,3-substitution pattern provides a critical scaffold for generating fused heterocycles and targeted covalent inhibitors where precise regiocontrol and tunable lipophilicity are strictly required.

Research Fit

Workflow Regioselective SNAr synthesis building block
Application Liquid crystal material intermediate
Characterization Analytical standard with documented physical properties

Attempting to substitute 2,3-difluorobenzonitrile with its closest in-class isomers, such as 2,4-difluorobenzonitrile or 2,6-difluorobenzonitrile, introduces severe process engineering and synthetic liabilities. From a handling perspective, both the 2,4- and 2,6-isomers are low-melting solids that risk crystallizing in feed lines during continuous flow operations, whereas 2,3-difluorobenzonitrile is a pumpable liquid . Synthetically, the symmetrical 2,6-isomer cannot yield the asymmetrical 1,2,3-trisubstituted aromatic cores required for specific kinase inhibitors. Furthermore, while 2,4-difluorobenzonitrile possesses two highly activated sites (ortho and para to the nitrile) that can lead to competing substitution pathways and complex regioisomer mixtures, 2,3-difluorobenzonitrile directs nucleophilic attack highly selectively to the C2 position, ensuring predictable mono-substitution and eliminating the need for costly chromatographic separations [1].

Substitution Risk

Geometric mismatch

Rotational constants differ from 2,4-DFBN, altering molecular shape and material behavior.

Reactivity shift

Regioselective SNAr pattern is unique; 2,4-DFBN may not enable sequential substitution control.

Application specificity

Patent-defined utility in liquid crystals is tied to the 2,3-difluoro geometry; other isomers may not replicate mesophase properties.

Material Handling and Flow Processability

Process engineers prioritizing continuous flow manufacturing must account for the physical state of precursors to avoid feed-line blockages. 2,3-Difluorobenzonitrile is a clear liquid with a boiling point of 187–188 °C and a sub-zero melting point, allowing it to be pumped directly into reactors at ambient temperatures. In contrast, 2,4-difluorobenzonitrile (mp 45–50 °C) and 2,6-difluorobenzonitrile (mp 25–28 °C) are solids that require heated lines, melting tanks, or dissolution in large volumes of solvent prior to metering .

Evidence DimensionPhysical state and melting point
Target Compound DataLiquid at 25 °C (mp < 0 °C)
Comparator Or Baseline2,4-Difluorobenzonitrile (Solid, mp 45–50 °C)
Quantified Difference2,3-DFBN eliminates the >45 °C heating requirement for neat liquid transfer.
ConditionsStandard industrial handling and continuous flow API scale-up.

Utilizing a liquid precursor simplifies continuous flow reactor design, reduces energy consumption, and prevents catastrophic line blockages during automated manufacturing.

Rotational Constants
Head-to-head
23DFBN: A 2248, B 1067.7, C 724.3 MHz 24DFBN: A 2215.3, B 1139.5, C 752.6 MHz
Confirms structural non-interchangeability
FTMW spectroscopy, ground state

SNAr Regioselectivity

The regioselectivity of SNAr is critical for minimizing process mass intensity (PMI) and avoiding complex purifications. In 2,3-difluorobenzonitrile, the C2 fluorine is strongly activated by the adjacent nitrile group, leading to highly regioselective mono-substitution at the ortho position. Studies demonstrate that nucleophiles exclusively attack the ortho-fluorine of 2,3-difluorobenzonitrile to form single isomers [1]. Conversely, 2,4-difluorobenzonitrile has two activated sites, which can result in competing ortho/para substitutions or di-substitution without strict stoichiometric control.

Evidence DimensionRegioselectivity of nucleophilic attack
Target Compound DataExclusive C2 substitution
Comparator Or Baseline2,4-Difluorobenzonitrile (Competing C2 and C4 substitution)
Quantified Difference2,3-DFBN yields a single major regioisomer, drastically reducing the formation of unwanted positional isomers.
ConditionsSNAr reactions with carbon or heteroatom nucleophiles in polar aprotic solvents.

Predictable regiocontrol directly translates to higher isolated yields and eliminates the need for expensive, solvent-heavy chromatographic separations of regioisomers.

Quadrupole Coupling
Class-level
χcc ≈ -4.195 MHz
Distinct electronic environment at nitrile
Differs from 2FBN, 4FBN, 3FBN; MB-FTMW

Tandem Heterocycle Synthesis Efficiency

2,3-Difluorobenzonitrile is highly effective in tandem transition-metal-free cyclization reactions used to build complex pharmaceutical scaffolds. When reacted with nucleophiles such as 1,2-difluoro-4-nitrobenzene in the presence of cesium carbonate, 2,3-difluorobenzonitrile undergoes rapid SNAr followed by intramolecular cyclization, yielding fused benzothiophenamines in high yields (up to 78%)[1]. The synergistic electron-withdrawing effects of the nitrile and the C3 fluorine efficiently stabilize the transition state, making it a superior electrophile for one-pot multi-ring syntheses.

Evidence DimensionIsolated yield in tandem SNAr-cyclization
Target Compound Data78% yield
Comparator Or BaselineUnsubstituted or less activated benzonitriles (Trace to low yields)
Quantified Difference2,3-DFBN provides >70% conversion in complex tandem cyclizations where less activated analogs fail.
ConditionsReaction with nucleophiles and Cs2CO3 in DMSO at room temperature.

High conversion rates in one-pot tandem reactions significantly shorten synthetic routes for complex heterocycles, reducing overall procurement costs for multi-step API production.

SNAr Regioselectivity
Class-level
Ortho-fluorine preferentially displaced
Enables sequential molecular construction
Qualitative trend; rate constants not reported
Patent-Defined Use
Class-level
Liquid crystal component claimed in U.S. Patent 5,211,878
2,3-difluoro geometry essential for LCD materials
No equivalent claim for other isomers

Continuous Flow Synthesis of KRAS Inhibitor Intermediates

2,3-Difluorobenzonitrile and its brominated derivatives are critical precursors for the highly substituted quinazoline cores found in advanced KRAS G12C inhibitors (e.g., Divarasib). The liquid nature of the baseline 2,3-difluorobenzonitrile scaffold makes it ideal for continuous flow lithiation and Grignard sequences, where precise temperature control and automated liquid pumping are required to safely manage highly reactive intermediates at scale without feed-line crystallization [1].

Transition-Metal-Free 1,4-Benzodiazepine Synthesis

The highly activated C2 position of 2,3-difluorobenzonitrile makes it an optimal substrate for the one-pot, transition-metal-free synthesis of 1,4-benzodiazepine scaffolds. By reacting with 2-aminobenzamides, it undergoes a highly regioselective SNAr followed by intramolecular nucleophilic displacement, streamlining the production of these valuable central nervous system (CNS) active pharmacophores without the need for expensive palladium catalysts.

Targeted Covalent STAT3 Inhibitors

In medicinal chemistry, the 2,3-difluorobenzonitrile motif is utilized to synthesize difluorocyanobenzenesulfonamide 'warheads' for STAT3 inhibitors. The specific electronic properties of the 2,3-difluoro substitution pattern tune the electrophilicity of the ring, allowing the crucial fluorine atom to undergo targeted SNAr with specific cysteine residues in the target protein, providing irreversible inhibition while maintaining adequate stability in human plasma [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regioselective synthesis
Differential fluorine lability
Ortho- vs meta-substitution control
LCD material development
2,3-difluoro molecular geometry
Dielectric and mesophase property assessment
Isomer-specific physical chemistry
Precisely characterized isomer
Rotational and quadrupole constant verification
Analytical calibration
Well-documented liquid standard
Physical property documentation review

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (23.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (21.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21524-39-0

Wikipedia

2,3-Difluorobenzonitrile

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